molecular formula C8H12N2 B8580555 2-(Aminomethyl)-3-methylaniline

2-(Aminomethyl)-3-methylaniline

Cat. No.: B8580555
M. Wt: 136.19 g/mol
InChI Key: HFUZJJJGYWOEGK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylaniline is an aromatic amine derivative with a molecular structure featuring a benzene ring substituted with a methyl group (-CH₃) at the 3-position and an aminomethyl group (-CH₂NH₂) at the 2-position (Figure 1). This compound belongs to the class of substituted anilines, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive amino and methyl groups.

Its methyl substituent may influence steric and electronic properties, affecting solubility and reactivity compared to simpler aniline derivatives.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-(aminomethyl)-3-methylaniline

InChI

InChI=1S/C8H12N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5,9-10H2,1H3

InChI Key

HFUZJJJGYWOEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)CN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Anilines

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound -CH₂NH₂ (2), -CH₃ (3) C₈H₁₂N₂ Intermediate for bioactive molecules; potential antiproliferative applications inferred from indole-amide derivatives
3-Fluoro-2-methylaniline -F (3), -CH₃ (2) C₇H₈FN Enhanced stability due to electron-withdrawing -F; used in agrochemical synthesis
3-Chloro-2-methylaniline -Cl (3), -CH₃ (2) C₇H₈ClN Halogenated analog with applications in dye and polymer industries
2,4,6-Trimethylaniline (Mesidine) -CH₃ (2,4,6) C₉H₁₃N High steric hindrance; used in corrosion inhibitors and catalysis
m-Phenethylaniline -CH₂CH₂Ph (3) C₁₄H₁₅N Bulky phenethyl group; explored in specialty chemical synthesis

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The aminomethyl group (-CH₂NH₂) in this compound is electron-donating, increasing the ring's electron density and enhancing nucleophilic aromatic substitution reactivity. In contrast, halogenated analogs like 3-Fluoro-2-methylaniline exhibit reduced electron density due to the electron-withdrawing -F group, which may stabilize intermediates in electrophilic reactions .

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